molecular formula C42H62O2 B14462209 2,6-Diphenyl-4-tetracosoxyphenol CAS No. 67889-01-4

2,6-Diphenyl-4-tetracosoxyphenol

Cat. No.: B14462209
CAS No.: 67889-01-4
M. Wt: 598.9 g/mol
InChI Key: XEWHRAQICHRVAD-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4-tetracosoxyphenol is an organic compound characterized by its phenolic structure with two phenyl groups at the 2 and 6 positions and a tetracosoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4-tetracosoxyphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-diphenylphenol with tetracosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenyl-4-tetracosoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Diphenyl-4-tetracosoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-tetracosoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

67889-01-4

Molecular Formula

C42H62O2

Molecular Weight

598.9 g/mol

IUPAC Name

2,6-diphenyl-4-tetracosoxyphenol

InChI

InChI=1S/C42H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-34-44-39-35-40(37-30-25-23-26-31-37)42(43)41(36-39)38-32-27-24-28-33-38/h23-28,30-33,35-36,43H,2-22,29,34H2,1H3

InChI Key

XEWHRAQICHRVAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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